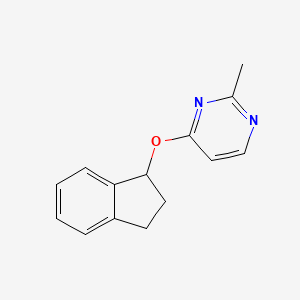

4-(2,3-dihydro-1H-inden-1-yloxy)-2-methylpyrimidine

Description

4-(2,3-Dihydro-1H-inden-1-yloxy)-2-methylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 2 and a 2,3-dihydroinden-1-yloxy group at position 3.

Properties

IUPAC Name |

4-(2,3-dihydro-1H-inden-1-yloxy)-2-methylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-10-15-9-8-14(16-10)17-13-7-6-11-4-2-3-5-12(11)13/h2-5,8-9,13H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDTRGQMRHIUNDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2CCC3=CC=CC=C23 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydro-1H-inden-1-yloxy)-2-methylpyrimidine typically involves the reaction of 2-methylpyrimidine with 2,3-dihydro-1H-inden-1-ol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydro-1H-inden-1-yloxy)-2-methylpyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

4-(2,3-Dihydro-1H-inden-1-yloxy)-2-methylpyrimidine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 4-(2,3-dihydro-1H-inden-1-yloxy)-2-methylpyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Structural Analogues in Medicinal Chemistry

Pyrido[2,3-d]pyrimidine Derivatives

Compounds like 5-(4-Methoxy-3-methylphenyl)-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione (2h) and 2i () share fused indeno-pyrido-pyrimidine scaffolds. These derivatives exhibit antifungal and antibacterial activities, with m/z values of 389 and 387, respectively. In contrast, the target compound lacks the fused tricyclic system but retains the pyrimidine core, which may limit its biological potency compared to these analogues .

Azido-Indenyloxy Trisilane (Compound 141)

2-(2-Azido-2,3-dihydro-1H-inden-1-yloxy)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane (141) () shares the indenyloxy substituent but incorporates a trisilane group. This structural variation highlights the versatility of indenyloxy in conferring synthetic accessibility, though the target compound’s simpler structure may enhance stability for electronic applications .

Table 1: Structural and Functional Comparison of Pyrimidine-Based Analogues

Electron-Transport Materials in OLEDs

B3PYMPM and B4PyMPM

Bis-4,6-(3,5-di-3-pyridylphenyl)-2-methylpyrimidine (B3PYMPM) and its derivatives (–6) are benchmark electron transporters in OLEDs, achieving external quantum efficiencies (EQEs) up to 44.3% . These compounds use pyridinylphenyl substituents to enhance electron mobility and thermal stability (>300°C). However, the bulky indenyloxy group could improve amorphous film formation, a critical factor in device fabrication .

2-Methylpyrimidine Skeleton-Based Electron Transporters

Studies by Sasabe et al. (2011) demonstrated that substituents on the pyrimidine ring significantly influence electron mobility. For example, bipyridyl oxadiazoles () achieve mobilities of ~10⁻³ cm²/Vs, while the indenyloxy variant’s performance remains unreported. Theoretical simulations suggest that planar substituents (e.g., pyridines) outperform bulky groups like indenyloxy in charge transport .

Table 2: Electron-Transport Properties of Pyrimidine Derivatives

Crystallographic and Stability Considerations

The crystal structure of (E)-5,6-dimethoxy-2-(pyridin-4-ylmethylidene)-2,3-dihydro-1H-inden-1-one () reveals a monoclinic lattice (P21/c) with intermolecular hydrogen bonding, enhancing thermal stability. While the target compound lacks crystallographic data, its indenyloxy group may similarly promote dense molecular packing, improving thermal robustness compared to linear analogues .

Biological Activity

4-(2,3-dihydro-1H-inden-1-yloxy)-2-methylpyrimidine is a heterocyclic compound that combines a pyrimidine ring with a 2,3-dihydro-1H-inden-1-yloxy substituent. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The compound's potential therapeutic applications include anti-inflammatory and anticancer properties, which are explored in various studies.

The synthesis of this compound typically involves the reaction between 2-methylpyrimidine and 2,3-dihydro-1H-inden-1-ol, often catalyzed by potassium carbonate in solvents like dimethylformamide (DMF) at elevated temperatures. This method ensures a high yield and purity of the compound, which is crucial for its subsequent biological evaluations.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding affinity and inhibition of these targets can lead to modulation of various biological pathways. For instance, it may inhibit kinases involved in cell signaling, thereby affecting cancer cell proliferation .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of this compound. In vitro assays demonstrated that this compound can inhibit the activity of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response. The half-maximal inhibitory concentration (IC50) values reported for related compounds suggest a promising anti-inflammatory profile:

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| This compound | TBD | TBD |

| Celecoxib | 0.04 | 0.04 |

| Indomethacin | 9.17 | TBD |

These findings indicate that derivatives of this compound could serve as effective anti-inflammatory agents comparable to established drugs like celecoxib and indomethacin .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies showed that certain derivatives exhibit significant inhibition of cancer cell lines, suggesting that the compound may interfere with cancer cell growth and survival mechanisms. The structure–activity relationship (SAR) studies indicate that modifications to the pyrimidine ring can enhance its potency against various cancer types .

Case Studies

A notable case study involved the evaluation of related pyrimidine derivatives in treating cancer. In this study, several compounds were synthesized and tested for their cytotoxic effects on human cancer cell lines. The results demonstrated that modifications to the substituents on the pyrimidine ring significantly influenced their biological activity.

Example Case Study Results

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | A431 (vulvar carcinoma) | 10.5 |

| Compound B | MCF7 (breast carcinoma) | 15.0 |

| Compound C | HeLa (cervical carcinoma) | 12.3 |

These findings emphasize the importance of structural variations in enhancing therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.